molecular formula C17H15N3O3 B2602251 N-benzyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886896-60-2

N-benzyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2602251
CAS No.: 886896-60-2
M. Wt: 309.325
InChI Key: NOYUWGSBUOUGIH-UHFFFAOYSA-N
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Description

N-Benzyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a synthetic heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core substituted with a hydroxy group at position 2, a methyl group at position 8, and a benzyl carboxamide moiety at position 2. Its design stems from efforts to optimize the biological properties of tricarbonylmethane-derived heterocycles, particularly for analgesic applications . Structural confirmation of such compounds is typically achieved via elemental analysis and NMR spectroscopy, as demonstrated in related studies .

Properties

IUPAC Name

N-benzyl-2-hydroxy-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-11-7-8-20-13(9-11)19-16(22)14(17(20)23)15(21)18-10-12-5-3-2-4-6-12/h2-9,22H,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYUWGSBUOUGIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves the condensation of 2-amino-4-methylpyridine with triethyl methanetricarboxylate to form ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate. This intermediate is then reacted with benzylamines under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyl and pyridine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Biological Activities

Research indicates that N-benzyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide exhibits various biological activities, making it a candidate for further pharmacological studies:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrido[1,2-a]pyrimidine compounds can exhibit antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, including resistant strains like Acinetobacter baumannii and Klebsiella pneumoniae .
  • Anti-cancer Properties : The compound's structure allows it to interact with specific molecular targets involved in cancer progression. Similar compounds have been investigated for their ability to inhibit epidermal growth factor receptor (EGFR) tyrosine kinases, which are crucial in many cancers .
  • Anti-inflammatory Effects : Some derivatives of pyrido[1,2-a]pyrimidine have demonstrated anti-inflammatory properties, potentially through the modulation of inflammatory pathways .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic methods include:

  • Condensation Reactions : Utilizing various aldehydes and amines to form the carboxamide functional group.
  • Cyclization Processes : Involving the formation of the pyrido-pyrimidine framework through cyclization reactions under acidic or basic conditions.

Case Studies and Research Findings

Several studies have investigated the applications of this compound and its derivatives:

  • Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of synthesized pyrido[1,2-a]pyrimidine derivatives against several bacterial strains. The results indicated that certain derivatives exhibited significant inhibitory concentrations (IC) against resistant bacteria, highlighting their potential as new antimicrobial agents .
  • Anti-cancer Mechanism Exploration : Research focused on understanding the mechanism of action of related compounds revealed that they could effectively inhibit cancer cell proliferation by targeting specific signaling pathways associated with tumor growth .
  • Inflammation Modulation : Investigations into the anti-inflammatory properties of related compounds demonstrated their ability to reduce pro-inflammatory cytokines in vitro, suggesting a mechanism for their therapeutic effects in inflammatory diseases.

Mechanism of Action

The mechanism of action of N-benzyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Position 8 Methylation : Introduced to optimize steric interactions, this modification enhances analgesic efficacy and stability, as inferred from structure-activity relationship (SAR) studies .

Substituent Variations: Benzyl vs. Cyclohexyl Carboxamide

Compound Structural Features Biological Activity Key Findings
N-Cyclohexyl-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide Cyclohexyl carboxamide, methyl at position 6 Unreported in analgesic models Altered lipophilicity due to cyclohexyl group may influence bioavailability .

Key Observations :

Heterocyclic Core Modifications: Pyrido[1,2-a]Pyrimidine vs. Pyridopyrrolopyrimidine

Compound Structural Features Synthesis Key Findings
Methyl 1-benzyl-4-oxo-pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylate Fused pyrrole ring, carboxylate ester at position 2 Reflux with methyl glycinate derivatives in methanol/TEA Increased ring rigidity may reduce conformational flexibility for target binding .

Key Observations :

Bioisosteric Analogs: 4-Hydroxyquinolin-2-One Derivatives

Compound Class Core Structure Biological Activity Key Findings
4-Hydroxyquinolin-2-one carboxamides Quinoline core with hydroxy and carboxamide groups Comparable analgesic activity to pyrido[1,2-a]pyrimidines Bioisosteric replacement maintains activity, validating scaffold versatility .

Key Observations :

  • The pyrido[1,2-a]pyrimidine nucleus serves as a bioisostere for 4-hydroxyquinolin-2-one, preserving hydrogen-bonding and hydrophobic interactions critical for analgesia .

Biological Activity

N-benzyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound features a complex structure that includes a benzyl group, hydroxyl group, and a carboxamide functional group. The synthesis typically involves the reaction of ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with various benzylamines under specific conditions to yield the desired compound. The structural confirmation is achieved through techniques such as NMR spectroscopy and elemental analysis .

Analgesic Properties

Research has demonstrated that this compound exhibits notable analgesic activity . A study utilizing the acetic acid writhing test model revealed that para-substituted derivatives of this compound showed enhanced analgesic effects compared to traditional analgesics like Piroxicam and Nabumetone. The 4-fluorobenzylamide derivative was particularly highlighted for its superior efficacy .

Anticancer Activity

In addition to its analgesic properties, this compound has been investigated for its anticancer potential . Molecular docking studies indicated that it interacts effectively with key targets involved in cancer proliferation, such as the EGFR tyrosine kinase. The compound was tested against various cancer cell lines, including human colon cancer (HT29) and prostate cancer (DU145), showing promising results in inhibiting cell growth .

Table of Biological Activities

Activity Type Test Model Results Reference
AnalgesicAcetic acid writhingEnhanced activity in para-substituted derivatives
AnticancerHT29 and DU145 cell linesSignificant inhibition of cell growth

Case Study: Analgesic Efficacy

In a controlled study, various derivatives of this compound were tested for their analgesic effects. The results indicated that modifications in the benzyl group significantly influenced the analgesic potency. The most effective derivative was identified as 4-fluorobenzylamide, which outperformed standard analgesics in terms of pain relief .

Case Study: Anticancer Mechanism

The anticancer mechanism of this compound was elucidated through molecular docking studies. These studies revealed that the compound binds to the active site of EGFR tyrosine kinase, inhibiting its activity and thereby reducing cancer cell proliferation. This finding suggests potential therapeutic applications in treating cancers associated with EGFR overexpression .

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